2,6-Diphenyl-4H-thiopyran-4-one
Overview
Description
2,6-Diphenyl-4H-thiopyran-4-one is an organic compound with the molecular formula C17H12OS and a molecular weight of 264.34 g/mol It is known for its unique structure, which includes a thiopyran ring substituted with phenyl groups at the 2 and 6 positions
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes photoreaction in the presence of oxygen, resulting in the formation of benzoic acid and a benzoylacetic acid ester . This suggests that the compound may interact with its targets through a photochemical mechanism.
Result of Action
The formation of benzoic acid and a benzoylacetic acid ester during photoreaction suggests potential changes at the molecular level .
Action Environment
The action of 2,6-Diphenyl-4H-thiopyran-4-one is influenced by environmental factors such as the presence of oxygen and light. The compound undergoes photoreaction in the presence of oxygen, suggesting that its action, efficacy, and stability may be affected by these environmental conditions .
Preparation Methods
The synthesis of 2,6-Diphenyl-4H-thiopyran-4-one typically involves the condensation of benzaldehyde with thiophene-2-carbaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiopyran ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2,6-Diphenyl-4H-thiopyran-4-one has several applications in scientific research:
Comparison with Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one can be compared with other thiopyran derivatives, such as 2,6-dimethyl-4H-thiopyran-4-one and 2,6-diphenyl-4H-pyran-4-one These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties
Similar Compounds
- 2,6-Dimethyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Diphenyl-4H-thiopyran-4-thione
Properties
IUPAC Name |
2,6-diphenylthiopyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145562 | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-96-5 | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC139252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diphenyl-4-thiopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?
A3: Studies have explored the photoreactions of this compound and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.
Q2: Are there improved synthetic routes available for this compound?
A4: Yes, researchers have focused on optimizing the synthesis of this compound. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.
Q3: Are there any studies investigating the derivatives of this compound?
A5: Research explored the chemistry of this compound 1,1-dioxide, a derivative of this compound. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around this compound to identify potentially useful derivatives.
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